molecular formula C20H31N3O3 B2842243 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea CAS No. 877640-11-4

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea

Cat. No.: B2842243
CAS No.: 877640-11-4
M. Wt: 361.486
InChI Key: AXCAYHHLYRXBDW-UHFFFAOYSA-N
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Description

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea is a complex organic compound with a unique structure that includes a urea moiety, a methoxyphenyl group, and a pyrrolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 4-methoxyphenyl isocyanate with a suitable pyrrolidinone derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 1,1-Diisobutyl-3-(1-(4-hydroxyphenyl)-5-oxopyrrolidin-3-yl)urea, while reduction of the carbonyl group can produce 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-hydroxypyrrolidin-3-yl)urea.

Scientific Research Applications

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

1,1-Diisobutyl-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea can be compared with other similar compounds, such as:

    1,1-Diisobutyl-3-(4-methoxyphenyl)thiourea: This compound has a similar structure but contains a thiourea moiety instead of a urea moiety.

    1,1-Diisobutyl-3-(4-isopropylphenyl)urea: This compound has an isopropyl group instead of a methoxy group on the phenyl ring.

    1,1-Diisobutyl-3-(4-hydroxyphenyl)urea: This compound has a hydroxyl group instead of a methoxy group on the phenyl ring.

Properties

IUPAC Name

3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1,1-bis(2-methylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3/c1-14(2)11-22(12-15(3)4)20(25)21-16-10-19(24)23(13-16)17-6-8-18(26-5)9-7-17/h6-9,14-16H,10-13H2,1-5H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXCAYHHLYRXBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)NC1CC(=O)N(C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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